![molecular formula C23H16Cl2N2OS B2788492 4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenylpyrimidine CAS No. 303147-12-8](/img/structure/B2788492.png)
4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenylpyrimidine, also known as CPPSMP, is a synthetic compound that has been used in scientific research as a tool to study biochemical and physiological processes. CPPSMP is a relatively new compound, and its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are still being studied.
Scientific Research Applications
4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenylpyrimidine has been used in several scientific research applications, including the study of the structure and function of proteins, the development of new drugs, and the study of biochemical pathways. 4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenylpyrimidine has been used to study the structure and function of proteins by using its ability to bind to proteins and modify their structure. 4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenylpyrimidine has also been used to develop new drugs by using its ability to interact with proteins and modify their function. Finally, 4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenylpyrimidine has been used to study biochemical pathways by using its ability to interact with enzymes and modify their activity.
Mechanism of Action
4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenylpyrimidine acts as an inhibitor of certain enzymes, including protein kinases, phosphatases, and cyclin-dependent kinases. 4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenylpyrimidine binds to these enzymes and inhibits their activity, which can affect the activity of downstream biochemical pathways. 4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenylpyrimidine can also interact with other proteins and modify their structure and activity, which can affect the activity of downstream biochemical pathways.
Biochemical and Physiological Effects
4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenylpyrimidine has been used to study the biochemical and physiological effects of certain enzymes and proteins. 4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenylpyrimidine has been used to study the effects of protein kinases, phosphatases, and cyclin-dependent kinases on biochemical pathways. 4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenylpyrimidine has also been used to study the effects of other proteins on biochemical pathways. For example, 4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenylpyrimidine has been used to study the effects of certain proteins on the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.
Advantages and Limitations for Lab Experiments
4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenylpyrimidine has several advantages for laboratory experiments. 4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenylpyrimidine is relatively easy to synthesize and is stable in aqueous solutions, which makes it well-suited for laboratory experiments. 4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenylpyrimidine is also relatively selective, which allows researchers to study the effects of specific proteins and enzymes on biochemical pathways.
The main limitation of 4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenylpyrimidine is that it is not very selective, which can lead to the inhibition of multiple enzymes and proteins. This can make it difficult to study the effects of specific proteins and enzymes on biochemical pathways.
Future Directions
4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenylpyrimidine has potential for further research in several areas. 4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenylpyrimidine could be used to study the effects of specific proteins and enzymes on biochemical pathways. It could also be used to develop new drugs by using its ability to interact with proteins and modify their function. Finally, 4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenylpyrimidine could be used to study the biochemical pathways involved in diseases such as cancer, Alzheimer’s disease, and Parkinson’s disease.
Synthesis Methods
4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenylpyrimidine is synthesized using a three-step reaction process. The first step is the formation of the 4-chloro-6-sulfanylmethylpyrimidine, which is created by reacting 4-chlorophenoxyacetic acid and thionyl chloride. The second step is the formation of the 4-chloro-6-sulfanylmethyl-2-phenylpyrimidine, which is created by reacting 4-chloro-6-sulfanylmethylpyrimidine and 4-chlorophenylsulfenyl chloride. The third step is the formation of the 4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenylpyrimidine, which is created by reacting 4-chloro-6-sulfanylmethyl-2-phenylpyrimidine and 4-chlorophenol.
properties
IUPAC Name |
4-(4-chlorophenoxy)-6-[(4-chlorophenyl)sulfanylmethyl]-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2OS/c24-17-6-10-20(11-7-17)28-22-14-19(15-29-21-12-8-18(25)9-13-21)26-23(27-22)16-4-2-1-3-5-16/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTGGKKPMBWYKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)OC3=CC=C(C=C3)Cl)CSC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenylpyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

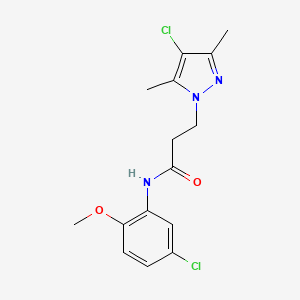

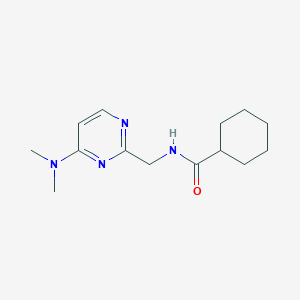
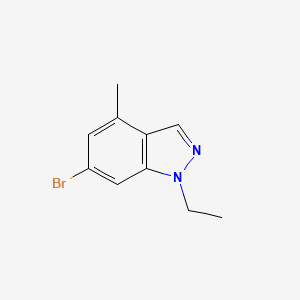
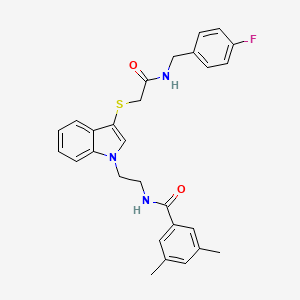
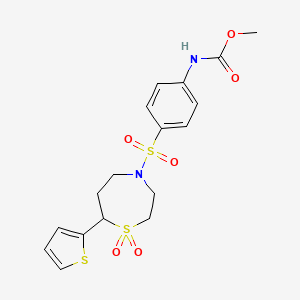
![2-(2-chlorophenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide](/img/structure/B2788416.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2-methoxyethyl)urea](/img/structure/B2788418.png)
![3-(2,4-dimethylphenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2788421.png)
![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2788423.png)

![(2S)-4-{[3-(tert-butoxy)-3-oxopropyl]sulfanyl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B2788427.png)

